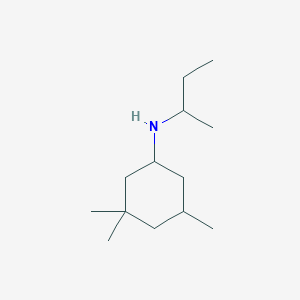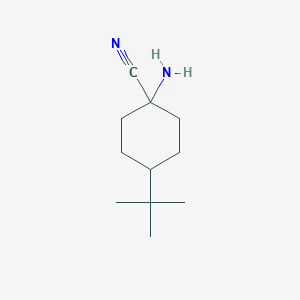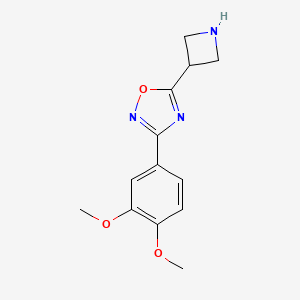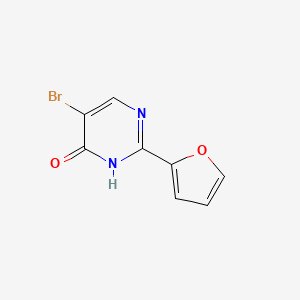![molecular formula C9H15NO2 B13277489 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13277489.png)
1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol is an organic compound that features a furan ring, an amino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101. This method yields the desired compound with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, optimized for large-scale synthesis. The use of biocatalysts offers an environmentally friendly and efficient method for producing enantiopure compounds.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carbaldehyde, while reduction can produce 1-(furan-2-yl)ethanol.
Scientific Research Applications
1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanol: Similar structure but lacks the amino group.
1-(Furan-2-yl)propan-1-ol: Similar structure but differs in the position of the hydroxyl group.
2-(Furan-2-yl)ethanamine: Contains a furan ring and an amino group but differs in the carbon chain length.
Uniqueness
1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol is unique due to its combination of a furan ring, an amino group, and a propanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[1-(furan-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-7(11)6-10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3 |
InChI Key |
RUMHXWNTUYPOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13277415.png)



![(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13277426.png)

![[1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy](/img/structure/B13277430.png)



![4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13277461.png)
amine](/img/structure/B13277462.png)
![2-Methyl-1-[(pentan-2-yl)amino]propan-2-ol](/img/structure/B13277473.png)
